molecular formula C6H2Cl2FNO2 B3120324 1,4-Dichloro-2-fluoro-5-nitrobenzene CAS No. 2624-66-0

1,4-Dichloro-2-fluoro-5-nitrobenzene

Cat. No. B3120324
CAS RN: 2624-66-0
M. Wt: 209.99 g/mol
InChI Key: MIZFJPOJOZSLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-fluoro-5-nitrobenzene is a chemical compound that is synthesized from diethyl malonate and chlorine . It is used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .


Synthesis Analysis

The synthesis of 1,4-Dichloro-2-fluoro-5-nitrobenzene involves the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .


Molecular Structure Analysis

The molecular formula of 1,4-Dichloro-2-fluoro-5-nitrobenzene is C6H2Cl2FNO2 . The molecular weight is 209.99 . The InChI code is 1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H .


Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions are common for aryl halides like 1,4-Dichloro-2-fluoro-5-nitrobenzene . The reaction conditions and the structure of the aryl halide can significantly influence the reactivity .


Physical And Chemical Properties Analysis

1,4-Dichloro-2-fluoro-5-nitrobenzene is an off-white powder . It has a melting point of 17 °C and a boiling point of 247 °C . The density is 1.596 g/mL at 25 °C .

Scientific Research Applications

Density Functional Theory (DFT) Studies

The 1,4-Dichloro-2-fluoro-5-nitrobenzene has been subjected to density functional theory (DFT) studies using the B3LYP/6-31+G(d,p) method . This allows researchers to understand the electronic structure and properties of the molecule .

Spectroscopic Techniques

This compound has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR (13C and 1H) . These techniques provide valuable information about the structure and bonding in the molecule .

Molecular Electrostatic Potential (MEP) Study

The molecular electrostatic potential (MEP) of 1,4-Dichloro-2-fluoro-5-nitrobenzene has been determined . MEP studies can provide insights into the reactivity and interaction of the molecule with other species .

Combinatorial Solid-Phase Synthesis

1,4-Dichloro-2-fluoro-5-nitrobenzene may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . This is a powerful technique for the rapid generation of large libraries of compounds for drug discovery .

Selective Excitation in Coupled Multispin Systems

This compound has been employed as a solute to investigate the possibility of selective excitation in coupled multispin systems . This research could have implications in the field of nuclear magnetic resonance (NMR) spectroscopy .

Chemical Manufacturing

1,4-Dichloro-2-fluoro-5-nitrobenzene is used in the manufacturing of other chemicals . It is a valuable intermediate in the synthesis of various organic compounds .

Safety and Hazards

This compound is harmful in contact with skin and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

1,4-dichloro-2-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZFJPOJOZSLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-fluoro-5-nitrobenzene

CAS RN

2624-66-0
Record name 1,4-dichloro-2-fluoro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 5
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2-fluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.